4-Bromo-3-chloro-2-methylbenzaldehyde

Catalog No.
S892198
CAS No.
1224604-13-0
M.F
C8H6BrClO
M. Wt
233.489
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-2-methylbenzaldehyde

CAS Number

1224604-13-0

Product Name

4-Bromo-3-chloro-2-methylbenzaldehyde

IUPAC Name

4-bromo-3-chloro-2-methylbenzaldehyde

Molecular Formula

C8H6BrClO

Molecular Weight

233.489

InChI

InChI=1S/C8H6BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3

InChI Key

RWHAUUYYMOTLNP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)Br)C=O

Synonyms

4-BroMo-3-chloro-2-Methylbenzaldehyde
  • Organic synthesis

    The presence of a reactive aldehyde group (CHO) makes 4-Bromo-3-chloro-2-methylbenzaldehyde a valuable intermediate for the synthesis of more complex molecules. Aldehydes can undergo various reactions like aldol condensation, reductive amination, and Wittig reaction, allowing for the creation of diverse organic compounds ().

  • Medicinal chemistry

    The combined presence of bromine, chlorine, and a methyl group can influence the biological properties of 4-Bromo-3-chloro-2-methylbenzaldehyde. These substituents can affect factors like lipophilicity, which can impact how a molecule interacts with biological systems. Researchers might explore this compound for potential applications in drug discovery ().

  • Material science

    Aromatic aldehydes with halogen substituents can be used as building blocks in the design of new materials. For instance, they can be incorporated into polymers or used as precursors for the synthesis of functional materials ().

4-Bromo-3-chloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO\text{C}_8\text{H}_6\text{BrClO} and a molecular weight of approximately 233.49 g/mol. This compound features a benzaldehyde functional group, with bromine and chlorine substituents located at the 4 and 3 positions, respectively, and a methyl group at the 2 position of the benzene ring. The presence of these halogen atoms significantly influences its chemical reactivity and biological activity.

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, these halogens can be replaced by amines or alcohols under appropriate conditions.
  • Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol (4-bromo-3-chloro-2-methylbenzyl alcohol) using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The biological activity of 4-Bromo-3-chloro-2-methylbenzaldehyde has been explored in various studies. It exhibits potential antimicrobial properties, making it a candidate for further investigation in drug development. Its unique structure allows for interaction with biological targets, potentially affecting enzyme activity or receptor binding.

The synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde typically involves multi-step processes starting from simpler aromatic compounds:

  • Bromination: The precursor compound, often 2-methylbenzoic acid, is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom at the 4-position.
  • Chlorination: The brominated product is then chlorinated using chlorine gas or thionyl chloride to introduce the chlorine atom at the 3-position.
  • Formylation: Finally, the aldehyde group is introduced through formylation reactions such as the Vilsmeier-Haack reaction, where dimethylformamide and phosphorus oxychloride are used .

4-Bromo-3-chloro-2-methylbenzaldehyde has several applications in different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound is investigated for its potential use in developing new therapeutic agents due to its biological activity.
  • Material Science: It can be utilized in synthesizing polymers and other advanced materials.

Research into interaction studies involving 4-Bromo-3-chloro-2-methylbenzaldehyde has shown that it may act on specific enzymes or receptors, influencing various biological pathways. Investigations into its binding affinity and specificity towards molecular targets are ongoing, with implications for drug design and development.

Several compounds share structural similarities with 4-Bromo-3-chloro-2-methylbenzaldehyde:

Compound NameStructural Features
4-Bromo-2-chloro-3-methylbenzaldehydeSimilar halogen substitutions but different methyl position
4-Bromo-3-methylbenzaldehydeLacks chlorine substitution; only contains bromine
3-Chloro-2-methylbenzaldehydeLacks bromine substitution; only contains chlorine

Uniqueness

The uniqueness of 4-Bromo-3-chloro-2-methylbenzaldehyde lies in its specific arrangement of substituents on the benzene ring. The combination of both bromine and chlorine atoms along with a methyl group provides distinct steric and electronic effects that influence its reactivity and biological interactions, making it valuable in various chemical and pharmaceutical applications.

Bromination/Chlorination Positional Selectivity

The synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde presents unique challenges in achieving precise positional selectivity during halogenation reactions [6]. The molecular formula C8H6BrClO with molecular weight 233.49 g/mol requires strategic placement of both bromine and chlorine substituents on the aromatic ring while maintaining the integrity of the aldehyde functional group [1].

Bromination reactions demonstrate significantly higher selectivity compared to chlorination processes when targeting specific aromatic positions [6]. For bromination, the reaction exhibits selectivity for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds by a factor of 97 to 1, while chlorination shows a much lower selectivity ratio of only 3.6 to 1 [6]. This dramatic difference in selectivity arises from the activation energy differences between the two halogenation processes [6].

The selectivity-generating step occurs during the breakage of the carbon-hydrogen bond by halogen radicals in the propagation phase [6]. Small differences in activation energies, approximately 3 kilocalories per mole for bromination versus 1 kilocalorie per mole for chlorination, result in substantial selectivity variations [6]. The transition state for chlorination resembles the reactants in an early transition state configuration, while bromination follows a late transition state pattern that more closely resembles the products [6].

Table 1: Halogenation Selectivity Parameters

HalogenSelectivity RatioActivation Energy Difference (kcal/mol)Transition State Character
Bromine97:13.0Late (product-like)
Chlorine3.6:11.0Early (reactant-like)

The positional selectivity in halogenated benzaldehyde derivatives follows established electrophilic aromatic substitution patterns [32]. Substituents containing lone pairs on atoms adjacent to the aromatic ring function as ortho-para directors, while electron-withdrawing groups such as trifluoromethyl and nitro groups direct incoming electrophiles to meta positions [32]. The ultimate determining factor for directional preference involves the stabilization of adjacent carbocation intermediates [32].

Directed Ortho-Metalation (DoM) Approaches

Directed Ortho-Metalation represents a powerful strategy for achieving regioselective functionalization of aromatic compounds bearing appropriate directing groups [7] [43]. The aryl O-carbamate group ranks among the strongest directed metalation groups in DoM chemistry, particularly effective for substrates requiring Lewis acid stability [43].

The mechanistic pathway involves coordination between lithium and electron-rich directing groups, which favors lithiation at the ortho position [45]. This interaction creates a stable complex that enables subsequent electrophilic substitution with high regioselectivity [45]. The strength of various directing groups follows a hierarchical order, with O-carbamate groups demonstrating superior directing ability compared to methoxy, chloro, and tertiary amide functionalities [43].

Competitive metalation studies reveal that O-carbamate directing groups maintain selectivity even in the presence of other directing functionalities [44]. When positioned in 1,3-association with weaker directing groups, the O-carbamate group predominates in determining the site of metalation [44]. This directional control proves essential for synthesizing complex halogenated benzaldehyde derivatives with precise substitution patterns [44].

Table 2: Directing Group Hierarchy in DoM Reactions

Directing GroupRelative StrengthTypical Yield RangeSelectivity
O-CarbamateHighest70-95%>90% ortho
Tertiary AmideHigh60-85%80-90% ortho
MethoxyModerate50-75%70-85% ortho
ChloroLow30-60%60-75% ortho

The application of DoM methodology to benzaldehyde derivatives requires protection strategies since aldehydes react directly with organolithium reagents [45]. In situ protection using deprotonated chelating diamines enables successful ortho lithiation while preserving the aldehyde functionality [45]. This approach has proven successful in consecutive DoM reactions for complex synthetic targets [45].

Multi-Step Synthesis Optimization

Grignard Reagent Applications in Side Chain Elaboration

Grignard reagents provide versatile tools for constructing benzaldehyde derivatives through multiple synthetic pathways [9] [14]. The formation of Grignard reagents requires anhydrous conditions since these organometallic species react rapidly with water to produce alkanes and basic bromide by-products [9]. The reaction proceeds through addition of halogenoalkanes to magnesium metal in ethoxyethane under reflux conditions for 20-30 minutes [9].

The synthesis of polymethylbenzaldehydes using Grignard reagents demonstrates the versatility of this approach for constructing substituted aromatic aldehydes [14]. Eight different substances react with Grignard reagents to form aldehydes according to the general reaction pattern RX + RMgX → RCHO [14]. Ethyl formate represents one of the earliest studied electrophiles, requiring very low temperatures around -50°C and excess quantities (3 moles) to favor aldehyde formation over secondary alcohol products [14].

Table 3: Grignard Reagent Aldehyde Synthesis Conditions

ElectrophileTemperature (°C)Molar RatioTypical YieldProduct Type
Ethyl Formate-503:110-50%Primary Aldehyde
Ethyl Orthoformate-10 to 01.5:160-80%Primary Aldehyde
Ethyl Ethoxyacetate0 to 252:140-70%α-Alkoxy Aldehyde
N,N-Dimethylformamide-5 to 201.2:150-85%Primary Aldehyde

The Bouveault aldehyde synthesis employs Grignard reagents with N,N-dimethylformamide to produce halogenated benzaldehydes [24]. This method demonstrates particular effectiveness for preparing compounds such as 3-chloro-4-methylbenzaldehyde with yields exceeding 50% and product purity greater than 99% [24]. The reaction proceeds through formation of the Grignard reagent from halogenated benzene precursors, followed by treatment with N,N-dimethylformamide at controlled temperatures [24].

Oxidation-Reduction Sequence Design

Oxidation-reduction sequences provide alternative pathways for synthesizing benzaldehyde derivatives with enhanced control over functional group transformations [12] [13]. The Swern oxidation of benzyl alcohol to benzaldehyde demonstrates the application of these principles in continuous flow microreactor systems [18]. Optimized conditions employ oxalyl chloride as the activating agent with dimethyl sulfoxide in a 4:2:1 molar ratio relative to benzyl alcohol [18].

The continuous flow approach enables operation at nearly room temperature (15°C) instead of the traditional -70°C required for batch reactions [18]. This temperature elevation results from the enhanced heat and mass transfer characteristics of microreactor systems [18]. The residence time decreases from several hours in batch processing to milliseconds in continuous flow, while maintaining benzaldehyde yields of 84.7% with 98.5% selectivity [18].

Industrial applications of oxidation sequences for benzaldehyde production focus on selective oxidation of toluene derivatives [13]. Phase-transfer catalysis offers advantages in terms of process efficiency and environmental impact compared to conventional direct oxidation methods [13]. The conventional toluene oxidation approach suffers from low conversion rates when high selectivity is required, creating opportunities for alternative synthetic strategies [13].

Table 4: Oxidation Method Comparison

MethodTemperature (°C)Residence TimeYield (%)Selectivity (%)
Batch Swern-702-4 hours75-8595-98
Flow Swern1530 seconds84.798.5
Toluene Oxidation80-1206-12 hours40-6070-85
PTC Route60-803-6 hours55-7580-90

Multistep synthesis optimization requires careful consideration of overall yield calculations since the final product yield equals the product of individual step yields [46]. For reactions with ten steps at 90% yield each, the overall yield drops to 35%, while twenty-step sequences yield only 12% [46]. This mathematical relationship emphasizes the importance of maximizing individual reaction yields and minimizing the number of synthetic steps [46].

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

Continuous flow reactor technology offers significant advantages for industrial-scale production of halogenated benzaldehyde derivatives [16] [17]. The synthesis of benzaldehyde through ozonolysis of styrene in micro-packed bed reactors demonstrates the potential for enhanced safety and efficiency compared to traditional batch processes [16]. Optimal reaction conditions include stirring times of 1 hour, molar ozone to olefin ratios of 1.2, reaction pressures of 0.1 MPa, and temperatures ranging from -15°C to 10°C [16].

The continuous flow approach achieves complete styrene conversion with benzaldehyde yields approaching 93% using liquid residence times between 3.8 and 30.8 seconds [16]. These conditions represent substantial improvements over batch ozonolysis, which typically requires temperatures below -50°C [16]. The enhanced performance results from superior mass and heat transfer characteristics inherent to microreactor designs [16].

Table 5: Flow Reactor Performance Parameters

ParameterBatch ProcessContinuous FlowImprovement Factor
Temperature (°C)<-50-15 to 1035-60°C increase
Residence Time2-6 hours4-31 seconds350-5400× faster
Yield (%)70-85931.1-1.3× higher
Safety RatingModerateHighSignificant improvement

Advanced flow reactor configurations incorporate automated optimization algorithms to identify optimal process conditions for multistep syntheses [15]. Multi-objective Bayesian optimization coupled with robotic platforms enables systematic exploration of reaction parameter space [15]. This approach proves particularly valuable for pharmaceutical intermediates where high purity and consistent quality are essential requirements [15].

Gas-liquid continuous flow reactors designed for palladium-catalyzed reductive carbonylation demonstrate the scalability of flow chemistry for aromatic aldehyde synthesis [22]. The system utilizes high-pressure liquid pumps for introducing liquid feeds and calibrated mass flow controllers for precise gas delivery [22]. Visual inspection capabilities through fluoropolymer tubing enable real-time monitoring of flow profiles and reaction progress [22].

Purification Techniques for Halogenated Aldehydes

Purification of halogenated benzaldehyde derivatives requires specialized techniques to address the unique challenges posed by the combination of aldehyde functionality and halogen substituents [19] [23]. Capillary gas chromatography with flame ionization detection provides effective separation of halofatty aldehydes and their derivatives [19]. Alternative detection methods include mass spectrometry for enhanced identification capabilities [19].

Liquid-liquid extraction using bisulfite addition compounds offers a practical approach for separating aldehydes from organic mixtures [23]. The method relies on the reactivity difference between aldehydes and other organic compounds toward bisulfite, creating charged adducts that partition into aqueous phases [23]. The key to successful separation involves using miscible solvents to facilitate bisulfite-carbonyl reactions before phase separation [23].

Table 6: Purification Method Effectiveness

Purification MethodAldehyde Recovery (%)Purity (%)Scale SuitabilityCost Efficiency
Bisulfite Extraction85-9590-98LargeHigh
Column Chromatography75-9095-99Small-MediumLow
Fractional Distillation80-9585-95LargeHigh
Crystallization70-8595-99MediumModerate

The benzaldehyde purification process involves treatment with water and metals less noble than hydrogen, followed by distillation under reduced pressure [48]. Suitable metals include aluminum, zinc, iron, magnesium, and calcium, with aluminum and zinc showing particular effectiveness [48]. Metal quantities range from 0.1 to 1000 milligrams per kilogram of benzaldehyde, with optimal amounts between 1 and 200 milligrams per kilogram [48].

Treatment temperatures span from the freezing point of water (270 K) to 500 K, with particularly suitable ranges between 280 and 400 K [48]. Treatment duration varies from 0.1 to 4 hours depending on the specific conditions employed [48]. The addition of water-soluble bases such as sodium hydroxide, potassium hydroxide, or calcium hydroxide enhances purification effectiveness [48].

Distillation of treated benzaldehyde proceeds optimally under reduced pressure conditions between 2 and 35 kPa [48]. This approach minimizes thermal decomposition while maintaining efficient separation of impurities [48]. The process typically results in benzaldehyde losses of 1-5% by weight while producing material with satisfactory olfactory characteristics [48].

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Dates

Last modified: 08-15-2023

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